molecular formula C5H4FNO3S B2640572 2-Oxo-1H-pyridine-4-sulfonyl fluoride CAS No. 2305251-83-4

2-Oxo-1H-pyridine-4-sulfonyl fluoride

Cat. No. B2640572
CAS RN: 2305251-83-4
M. Wt: 177.15
InChI Key: SQXNBXUDLWNDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1H-pyridine-4-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . It is also known as PyFluor, a low-cost, stable, and selective deoxyfluorination reagent .


Synthesis Analysis

The synthesis of 2-Oxo-1H-pyridine-4-sulfonyl fluoride involves the use of fluorosulfonyl radicals. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .


Molecular Structure Analysis

The molecular structure of 2-Oxo-1H-pyridine-4-sulfonyl fluoride is characterized by a pyridine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis. They are involved in various chemical reactions, including fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . A class of reactions for sulfonyl fluorides to form amino-oxetanes has also been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-1H-pyridine-4-sulfonyl fluoride are influenced by its molecular structure. The pyrrolidine ring in its structure contributes to its properties, including its reactivity and stability .

Scientific Research Applications

Radiopharmaceutical Development

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride derivatives, are explored for their potential in radiopharmaceutical applications, especially in positron emission tomography (PET) chemistry. The development of sulfonyl fluoride-based prosthetic compounds offers a promising route for the incorporation of fluorine-18 into biomarkers, facilitating aqueous, room-temperature labeling strategies. This approach could significantly enhance the synthesis of fluorine-18 labeled compounds, proving critical for PET imaging technologies (Inkster et al., 2012).

Fluorine Chemistry

The role of the (2-pyridyl)sulfonyl group in facilitating copper-mediated cross-coupling reactions has been highlighted, enabling the synthesis of diverse fluorinated compounds. This functionality not only supports the coupling reactions but also allows for subsequent transformations, broadening the scope of fluorine chemistry and its application in creating structurally varied fluorinated products (Zhao et al., 2012).

Material Science

In material science, compounds containing sulfonyl fluoride groups, such as 2-Oxo-1H-pyridine-4-sulfonyl fluoride, contribute to the development of novel materials. For instance, the synthesis of soluble fluorinated polyamides incorporating pyridine and sulfone moieties demonstrates the impact of such compounds in creating materials with desirable properties, including low dielectric constants, high thermal stability, and transparency in the ultraviolet-visible spectrum. These materials are potentially applicable in various advanced technological applications, from electronics to coatings (Liu et al., 2013).

Chemical Synthesis and Functionalization

The synthesis and functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution highlight the utility of sulfonyl fluoride derivatives in organic synthesis. This methodology enables the late-stage modification of complex molecules, facilitating the introduction of various functional groups and enhancing the synthesis efficiency of pharmaceutical compounds. The mild conditions employed in these reactions underscore the versatility and broad applicability of sulfonyl fluorides in medicinal chemistry and drug development (Fier & Hartwig, 2014).

Future Directions

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on further exploring the synthesis and applications of these compounds, as well as developing new methods for their production .

properties

IUPAC Name

2-oxo-1H-pyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXNBXUDLWNDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxypyridine-4-sulfonyl fluoride

CAS RN

2305251-83-4
Record name 2-hydroxypyridine-4-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.